Methyl 2,2-dimethylbutanoate

Vue d'ensemble

Description

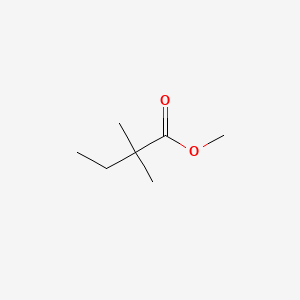

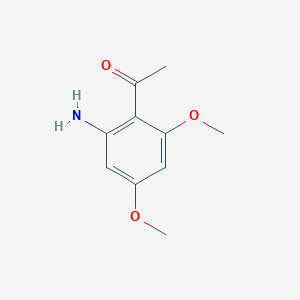

“Methyl 2,2-dimethylbutanoate” is a chemical compound with the molecular formula C7H14O2 . It is a liquid in its physical form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 130.185 Da, and the monoisotopic mass is 130.099380 Da .Physical and Chemical Properties Analysis

“this compound” is a liquid in its physical form . The average mass of the molecule is 130.185 Da, and the monoisotopic mass is 130.099380 Da .Applications De Recherche Scientifique

Analytical Chemistry and Toxicology Studies

Methyl 2,2-dimethylbutanoate has been identified in the context of analytical chemistry, particularly in the detection and quantification of synthetic cannabinoids in biological samples. For example, Yeter (2020) developed a sensitive analytical method to detect and quantitate 4F-MDMB BINACA and its metabolites, including a variant of this compound, in human blood samples using LC-MS/MS (Yeter, 2020). This research contributes to forensic toxicology and drug testing, aiding in the identification of new psychoactive substances.

Polymer Chemistry

The compound has also been involved in studies related to polymer chemistry. For instance, Keah and Rae (1993) discussed the synthesis of Methyl (Z)- and (E)-2-Methyl-(3-D) propenoates and their incorporation into polymethacrylates. They explored various polymerization methods, highlighting the potential of this compound in creating polymers with specific properties (Keah & Rae, 1993).

Chemical Synthesis and Reaction Studies

In the field of chemical synthesis and reactions, Wei and Bakthavatchalam (1993) conducted a comparative study of solid-state and solution aldol addition reactions of the lithium enolate of methyl 3,3-dimethylbutanoate. They investigated the stereochemistry and mechanistic implications of these reactions, contributing to the understanding of reaction dynamics in different states (Wei & Bakthavatchalam, 1993).

Material Science and Chemical Vapor Deposition

Makhaev and Petrova (2018) explored the reaction of Zirconium Tetrachloride with 2,2-Dimethylbutanoic Acid. They found that zirconium tetrakis(2,2-dimethylbutanoate) is volatile in a vacuum, suggesting its use as a precursor for the preparation of inorganic materials by chemical vapor deposition. This study extends the application of this compound in material science and the creation of inorganic materials (Makhaev & Petrova, 2018).

Chemical Engineering and Process Design

In chemical engineering, Macinnes et al. (2010) demonstrated a novel application of 2,2-dimethylbutane in a prototype device using a rotating spiral microchannel for multistage distillation. Their work contributes to the field of chemical process design and optimization, showcasing innovative uses of the compound in industrial applications (Macinnes et al., 2010).

Analyse Biochimique

Biochemical Properties

It is known that it is an intermediate in the synthesis of Simvastatin-d6 Hydroxy Acid Ammonium Salt, a deuterated metabolite of Simvastin, which is a competitive inhibitor of HMG-CoA reductase .

Molecular Mechanism

It is known to be involved in the synthesis of Simvastatin-d6 Hydroxy Acid Ammonium Salt

Metabolic Pathways

It is known to be an intermediate in the synthesis of Simvastatin-d6 Hydroxy Acid Ammonium Salt

Propriétés

IUPAC Name |

methyl 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-7(2,3)6(8)9-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHXQNDUQCTKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009141 | |

| Record name | Methyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9008-29-1, 813-67-2 | |

| Record name | Methyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2770936.png)

![Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2770938.png)

![2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2770943.png)

![N-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2770946.png)

![4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2770947.png)

![5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2770951.png)

![4-[2-(4-chlorophenyl)acetyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2770954.png)

![3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2770955.png)

![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2770958.png)